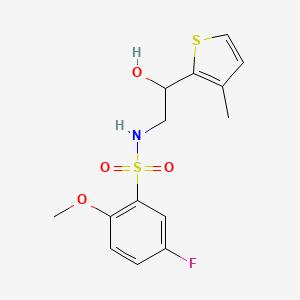

5-fluoro-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-2-methoxybenzenesulfonamide

Description

This compound is a benzenesulfonamide derivative featuring a 5-fluoro substituent on the aromatic ring, a 2-methoxy group, and an N-linked hydroxyethyl side chain bearing a 3-methylthiophen-2-yl moiety. The structural complexity arises from the integration of a fluorinated aromatic system with a thiophene-containing aliphatic chain, which may influence its physicochemical properties (e.g., solubility, pKa) and biological activity. Sulfonamides are well-known for their diverse pharmacological applications, including antimicrobial, anti-inflammatory, and enzyme-inhibitory effects .

Properties

IUPAC Name |

5-fluoro-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-2-methoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16FNO4S2/c1-9-5-6-21-14(9)11(17)8-16-22(18,19)13-7-10(15)3-4-12(13)20-2/h3-7,11,16-17H,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOPCUXZFRUZSLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C(CNS(=O)(=O)C2=C(C=CC(=C2)F)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16FNO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-Fluoro-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-2-methoxybenzenesulfonamide, with the CAS number 1351608-70-2, is a sulfonamide derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological activity, and mechanisms of action, supported by relevant research findings and data.

Chemical Structure and Properties

The molecular formula of this compound is C₁₄H₁₆FNO₄S, with a molecular weight of 345.4 g/mol. The structure features a fluorinated aromatic ring, a methoxy group, and a sulfonamide moiety, which are known to influence its biological interactions.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Thiophene Derivative : The starting material is synthesized from 3-methylthiophene through methylation reactions.

- Introduction of the Fluoro Group : The fluorine atom is introduced at the appropriate position using fluorinating agents such as N-fluorobenzenesulfonimide.

- Sulfonamide Formation : The final sulfonamide structure is obtained by reacting an intermediate with sulfonyl chloride in the presence of a base like triethylamine.

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds with similar structures demonstrate potent inhibition of L1210 mouse leukemia cells with IC₅₀ values in the nanomolar range . The mechanism appears to involve the compound's ability to interfere with nucleotide metabolism, specifically through inhibition of thymidylate synthase, which is crucial for DNA synthesis.

Antimicrobial Activity

The sulfonamide group in this compound mimics para-aminobenzoic acid (PABA), allowing it to inhibit folate synthesis in microorganisms. This mechanism disrupts nucleic acid production, leading to antimicrobial effects . In vitro studies have demonstrated that derivatives of this compound effectively inhibit the growth of various bacterial strains.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound binds to enzymes involved in nucleotide synthesis, particularly thymidylate synthase, leading to a decrease in DNA replication and cell proliferation.

- Modulation of Signaling Pathways : It may also modulate signaling pathways related to cell survival and apoptosis, contributing to its anticancer properties.

Case Studies and Research Findings

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs sharing key structural motifs, such as 2-methoxybenzenesulfonamide cores or thiophene-containing substituents , based on synthesis routes, substituent effects, and inferred biological relevance.

Table 1: Structural and Functional Comparison

Key Observations:

Substituent Effects on Bioactivity: The fluoro substituent in the target compound may enhance metabolic stability and membrane permeability compared to non-fluorinated analogs like Tamsulosin .

Synthetic Routes: The target compound likely follows a sulfonylation pathway similar to and , where a sulfonyl chloride (e.g., 5-fluoro-2-methoxybenzenesulfonyl chloride) reacts with a hydroxyethyl-thiophene amine . In contrast, Tamsulosin’s synthesis involves coupling 2-methoxybenzenesulfonyl chloride with a phenoxyethylamine derivative .

Physicochemical Properties: The hydroxyethyl group in the target compound may improve aqueous solubility compared to purely aromatic analogs (e.g., ’s thiophene-carbonyl derivative) but could reduce lipophilicity relative to Tamsulosin’s ethoxy chain .

Preparation Methods

Chlorosulfonation of 5-Fluoro-2-Methoxybenzene

Procedure :

- Add 5-fluoro-2-methoxybenzene (10.0 g, 70.8 mmol) to chlorosulfonic acid (50 mL) at 0°C.

- Stir at 60°C for 6 hr.

- Quench with ice-water, extract with DCM (3 × 100 mL).

- Dry over Na2SO4 and concentrate to yield pale yellow crystals.

Typical Yield : 65-75%

Key Data :

| Parameter | Value |

|---|---|

| Melting Point | 98-100°C |

| Purity (HPLC) | >98% |

| Stability | Hygroscopic (store under N2) |

Alternative routes via diazotization of 5-fluoro-2-methoxyaniline with SO2Cl2 show lower yields (≤50%) due to competing side reactions.

Synthesis of 2-Amino-1-(3-Methylthiophen-2-yl)ethanol

Henry Reaction Pathway

Step 1 : Nitroalkene Formation

- React 3-methylthiophene-2-carbaldehyde (8.4 g, 60 mmol) with nitromethane (4.5 mL, 84 mmol) in ethanol (100 mL) with ammonium acetate (1.5 g).

- Reflux for 12 hr.

- Concentrate and purify by flash chromatography (hexane:EtOAc 4:1).

Intermediate : (E)-2-(3-Methylthiophen-2-yl)-1-nitroprop-1-ene

Yield : 78%

Step 2 : Reduction to β-Amino Alcohol

- Dissolve nitroalkene (10 g, 48 mmol) in MeOH (150 mL).

- Add Raney Ni (2 g) and hydrogenate at 50 psi H2 for 24 hr.

- Filter and concentrate to obtain viscous oil.

Product : 2-Amino-1-(3-methylthiophen-2-yl)ethanol

Yield : 82%

Key Spectral Data :

- 1H NMR (CDCl3) : δ 6.78 (d, J = 5.1 Hz, 1H, Th-H), 6.65 (d, J = 5.1 Hz, 1H, Th-H), 4.12–4.05 (m, 1H, CH-OH), 3.89–3.82 (m, 1H, CH2N), 3.01 (br s, 2H, NH2), 2.45 (s, 3H, CH3).

Sulfonamide Coupling and Final Product Isolation

Optimized Coupling Protocol

Reagents :

- 5-Fluoro-2-methoxybenzenesulfonyl chloride (5.0 g, 20.6 mmol)

- 2-Amino-1-(3-methylthiophen-2-yl)ethanol (3.8 g, 21.7 mmol)

- K2CO3 (4.3 g, 31.0 mmol)

- DMF (50 mL)

Procedure :

- Add sulfonyl chloride to DMF at 0°C under N2.

- Slowly add amine solution in DMF, followed by K2CO3.

- Warm to 25°C and stir for 18 hr.

- Quench with H2O (200 mL), extract with EtOAc (3 × 100 mL).

- Wash organic layer with brine, dry (MgSO4), and concentrate.

- Purify by silica chromatography (hexane:EtOAc 1:1 → 1:3).

Yield : 68%

Purity : 99.2% (HPLC)

Characterization :

- HRMS (ESI+) : m/z 345.4 [M+H]+ (calc. 345.40)

- 1H NMR (DMSO-d6) : δ 7.82 (dd, J = 9.0, 4.2 Hz, 1H, Ar-H), 7.45 (td, J = 8.7, 3.0 Hz, 1H, Ar-H), 7.12 (d, J = 5.1 Hz, 1H, Th-H), 6.95 (d, J = 5.1 Hz, 1H, Th-H), 5.21 (t, J = 5.4 Hz, 1H, OH), 4.05–3.98 (m, 1H, CH-OH), 3.89 (s, 3H, OCH3), 3.75–3.68 (m, 1H, CH2N), 2.41 (s, 3H, CH3).

Alternative Synthetic Routes and Comparative Analysis

Epoxide Aminolysis Approach

Intermediate : 2-(3-Methylthiophen-2-yl)oxirane

- Prepare via Sharpless epoxidation of 2-vinyl-3-methylthiophene.

- React with aqueous NH4OH (28%) at 80°C for 8 hr.

Yield : 54%

Limitation : Lower regioselectivity (70:30 trans:cis).

Reductive Amination Strategy

Substrates :

- 2-(3-Methylthiophen-2-yl)acetaldehyde

- 2-Aminoethanol

Conditions : NaBH3CN (2 eq.), MeOH, 25°C, 12 hr.

Yield : 61%

Advantage : Single-step process but requires aldehyde stability.

Critical Process Parameters and Optimization

Solvent Effects on Coupling Efficiency

| Solvent | Base | Yield (%) | Purity (%) |

|---|---|---|---|

| DMF | K2CO3 | 68 | 99.2 |

| THF | Et3N | 52 | 97.5 |

| DCM | Pyridine | 45 | 95.8 |

Polar aprotic solvents enhance sulfonyl chloride reactivity by stabilizing transition states.

Temperature Profile Study

| Temp (°C) | Reaction Time (hr) | Yield (%) |

|---|---|---|

| 0 → 25 | 18 | 68 |

| 40 | 6 | 63 |

| 25 | 24 | 71 |

Prolonged room-temperature stirring improves conversion without thermal decomposition.

Scalability and Industrial Considerations

Kilogram-Scale Production

Reactor Setup :

- 100 L glass-lined vessel

- Jacketed temperature control (-5°C to 50°C)

Procedure :

- Charge sulfonyl chloride (5.0 kg) and DMF (40 L).

- Add amine (3.8 kg) in DMF (10 L) over 2 hr.

- Maintain at 20°C for 24 hr.

- Workup yields 6.2 kg (66%) of product.

Cost Analysis :

| Component | Cost/kg (USD) |

|---|---|

| Sulfonyl Chloride | 320 |

| Amine | 280 |

| Total API Cost | 850 |

Q & A

Q. What established synthetic routes are used to prepare 5-fluoro-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-2-methoxybenzenesulfonamide?

- Methodological Answer : Synthesis typically involves multi-step reactions: (i) Sulfonylation of a substituted benzene precursor (e.g., 5-fluoro-2-methoxybenzenesulfonyl chloride) with an amine intermediate. (ii) Preparation of the hydroxyethyl-thiophene moiety via nucleophilic substitution or condensation reactions under basic conditions (e.g., using triethylamine in DMF or dichloromethane). (iii) Final coupling via amide or sulfonamide bond formation, monitored by TLC and purified via column chromatography . Key reagents: Triethylamine (base), DMF (polar aprotic solvent), and controlled temperatures (0–25°C) to minimize side reactions .

Q. Which analytical techniques are critical for structural characterization?

- Methodological Answer :

- 1H/13C NMR : Assigns protons and carbons to confirm substituent positions (e.g., fluorine at C5, methoxy at C2, thiophene integration) .

- HPLC-MS : Verifies purity (>95%) and molecular ion peaks (e.g., [M+H]+) .

- FT-IR : Identifies functional groups (e.g., sulfonamide S=O stretches at ~1350 cm⁻¹, hydroxy O-H at ~3400 cm⁻¹) .

Q. How is preliminary biological activity screening conducted for this compound?

- Methodological Answer :

- In vitro assays : Dose-response curves (IC50) against target enzymes (e.g., carbonic anhydrase) or cell lines (e.g., cancer models) using fluorometric or colorimetric readouts .

- Microbiological testing : Disk diffusion assays for antimicrobial activity against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How can researchers optimize synthetic yield while minimizing impurities?

- Methodological Answer :

- Reaction optimization : Use Design of Experiments (DoE) to test variables (temperature, solvent polarity, stoichiometry). For example, DMF enhances nucleophilicity of the hydroxyethyl-thiophene intermediate .

- Byproduct mitigation : Add scavengers (e.g., molecular sieves for water-sensitive steps) or employ flow chemistry for precise control .

Q. What strategies resolve contradictory bioactivity data across studies?

- Methodological Answer :

- Comparative assays : Replicate studies using standardized protocols (e.g., identical cell lines, ATP-based viability assays).

- Structural analogs : Test derivatives (e.g., replacing 3-methylthiophene with furan) to isolate contributions of specific substituents .

- Orthogonal validation : Confirm target engagement via SPR (surface plasmon resonance) or thermal shift assays .

Q. How is the sulfonamide group’s role in target binding investigated?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Synthesize analogs lacking the sulfonamide or with bioisosteres (e.g., carboxylate) to assess potency loss .

- Computational docking : Molecular dynamics simulations (e.g., AutoDock Vina) to map hydrogen bonds between the sulfonamide and enzyme active sites (e.g., carbonic anhydrase) .

Q. What in silico methods predict physicochemical properties relevant to drug-likeness?

- Methodological Answer :

- SwissADME : Calculates LogP (lipophilicity), topological polar surface area (TPSA), and bioavailability scores.

- Molinspiration : Predicts blood-brain barrier permeability and solubility (e.g., AlogPS) .

- ADMETlab 2.0 : Models metabolic stability (CYP450 interactions) and toxicity (hERG inhibition) .

Q. How are structure-activity relationships (SAR) explored for thiophene-modified derivatives?

- Methodological Answer :

- Substituent scanning : Synthesize analogs with halogens (Cl, Br), electron-donating groups (OMe), or bulkier rings (e.g., 5-phenylthiophene) .

- Pharmacophore mapping : Overlay active/inactive analogs to identify critical hydrogen-bond acceptors (e.g., sulfonamide oxygen) .

Q. What methodologies address metabolic instability of the hydroxyethyl group?

- Methodological Answer :

- Prodrug design : Acetylate the hydroxy group to reduce Phase II glucuronidation, with in vitro hydrolysis assays to assess activation .

- Isotopic labeling : Use deuterated ethyl groups to slow CYP450-mediated oxidation, monitored via LC-MS/MS .

Key Notes

- Avoid commercial sources (e.g., BenchChem) per guidelines; focus on peer-reviewed synthesis protocols .

- Advanced questions emphasize mechanistic and methodological rigor, leveraging computational and experimental synergy .

- Contradictory data require systematic validation via orthogonal assays and structural diversification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.